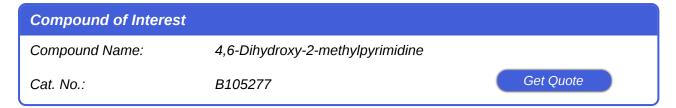


Spectroscopic Profile of 4,6-Dihydroxy-2-methylpyrimidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4,6-dihydroxy-2-methylpyrimidine**, a key intermediate in the synthesis of various pharmaceutical compounds and energetic materials. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to assist in the characterization and quality control of this compound.

Spectroscopic Data Summary

The spectroscopic data for **4,6-dihydroxy-2-methylpyrimidine** is summarized in the following tables. It is important to note that this compound can exist in different tautomeric forms, which may influence the observed spectral characteristics. The data presented here corresponds to the most commonly reported form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **4,6-Dihydroxy-2-methylpyrimidine**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.8	br s	2H	OH/NH (exchangeable)
~5.1	S	1H	C5-H
~2.2	S	3H	C2-CH₃

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data of **4,6-Dihydroxy-2-methylpyrimidine**

Chemical Shift (δ) ppm	Assignment
~165	C4/C6
~158	C2
~85	C5
~20	C2-CH₃

Solvent: DMSO-d6

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 4,6-Dihydroxy-2-methylpyrimidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2800	Broad	O-H and N-H stretching
~1680	Strong	C=O stretching (keto tautomer)
~1620	Medium	C=N stretching
~1550	Medium	C=C stretching
~1450	Medium	CH₃ bending



Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4,6-Dihydroxy-2-methylpyrimidine

m/z	Relative Intensity (%)	Assignment
126	100	[M]+ (Molecular Ion)
84	~40	[M - C ₂ H ₂ O] ⁺
57	~60	[C ₃ H ₅ O] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 10 mg of 4,6-dihydroxy-2-methylpyrimidine was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8223.685 Hz

¹³C NMR Parameters:



Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

o Spectral Width: 24038.461 Hz

 Data Processing: The spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **4,6-dihydroxy-2-methylpyrimidine** was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

 Data Analysis: The spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: A solid probe was used to introduce the sample directly into the ion source.
- Instrumentation: Mass spectra were obtained using a Thermo Scientific GC-MS/MS (TSQ 9000) system with electron ionization (EI).







· Parameters:

Ionization Energy: 70 eV

Source Temperature: 230 °C

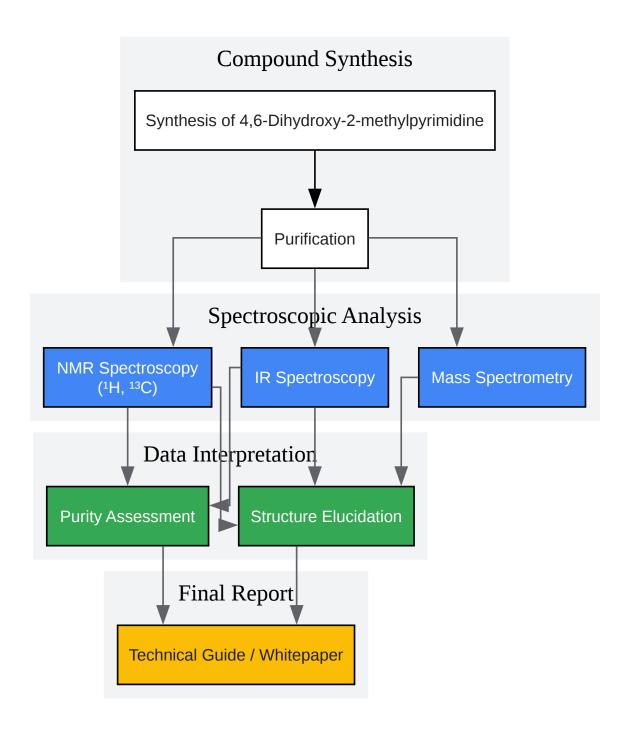
Mass Range: m/z 40-400

 Data Analysis: The mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4,6-dihydroxy-2-methylpyrimidine**.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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